Protopine Protopine Protopine, also known as fumarine or corydinine, belongs to the class of organic compounds known as protopine alkaloids. These are alkaloids with a structure based on a tricyclic protopine formed by oxidative ring fission of protoberberine N-metho salts. Protopine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Protopine has been found in human kidney tissue. Within the cell, protopine is primarily located in the membrane (predicted from logP). Protopine can be converted into 6-hydroxyprotopine. Protopine is a potentially toxic compound.
Protopine is a dibenzazecine alkaloid isolated from Fumaria vaillantii. It has a role as a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 130-86-9
VCID: VC0540451
InChI: InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
SMILES: CN(CCC1=C2C=C3C(OCO3)=C1)CC4=C(CC2=O)C=CC5=C4OCO5
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

Protopine

CAS No.: 130-86-9

Inhibitors

VCID: VC0540451

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Protopine - 130-86-9

CAS No. 130-86-9
Product Name Protopine
Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Standard InChI InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
Standard InChIKey GPTFURBXHJWNHR-UHFFFAOYSA-N
SMILES CN(CCC1=C2C=C3C(OCO3)=C1)CC4=C(CC2=O)C=CC5=C4OCO5
Canonical SMILES CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3
Appearance Solid powder
Colorform Monoclinic prisms from alcohol + chloroform
Density 1.399 (calc)
Melting Point 208.0 °C
208 °C
208°C
Physical Description Solid
Description Protopine, also known as fumarine or corydinine, belongs to the class of organic compounds known as protopine alkaloids. These are alkaloids with a structure based on a tricyclic protopine formed by oxidative ring fission of protoberberine N-metho salts. Protopine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Protopine has been found in human kidney tissue. Within the cell, protopine is primarily located in the membrane (predicted from logP). Protopine can be converted into 6-hydroxyprotopine. Protopine is a potentially toxic compound.
Protopine is a dibenzazecine alkaloid isolated from Fumaria vaillantii. It has a role as a plant metabolite.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 6164-47-2 (hydrochloride)
Shelf Life Stable under recommended storage conditions.
Solubility In water, 8.99 mg/L at 25 °C (est)
Practically insoluble in water
Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform
Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ethe
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4,6,7,14-tetrahydro-5-methyl-bis(1,3)benzodioxolo(4,5-c-5',6'-g)azecin-13(5H)-one
fumarine
protopine
protopine hydrochloride
protopine mesylate
Vapor Pressure 6.36X10-10 mm Hg at 25 °C (est)
Reference 1: Jiang X, Ye J, Zeng J, Zou X, Wu J. [Determination of protopine in Corydalis racemose by HPLC]. Zhongguo Zhong Yao Za Zhi. 2010 Sep;35(17):2315-7. Chinese. PubMed PMID: 21137346.
2: Vrba J, Vrublova E, Modriansky M, Ulrichova J. Protopine and allocryptopine increase mRNA levels of cytochromes P450 1A in human hepatocytes and HepG2 cells independently of AhR. Toxicol Lett. 2011 Jun 10;203(2):135-41. doi: 10.1016/j.toxlet.2011.03.015. Epub 2011 Mar 23. PubMed PMID: 21419197.
3: Ko FN, Wu TS, Lu ST, Wu YC, Huang TF, Teng CM. Ca(2+)-channel blockade in rat thoracic aorta by protopine isolated from Corydalis tubers. Jpn J Pharmacol. 1992 Jan;58(1):1-9. PubMed PMID: 1322473.
4: Bae DS, Kim YH, Pan CH, Nho CW, Samdan J, Yansan J, Lee JK. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages. BMB Rep. 2012 Feb;45(2):108-13. doi: 10.5483/BMBRep.2012.45.2.108. PubMed PMID: 22360889.
5: Wei HL, Liu GT. [Protective action of corynoline, acetylcorynoline and protopine against experimental liver injury in mice]. Yao Xue Xue Bao. 1997 May;32(5):331-6. Chinese. PubMed PMID: 11498866.
6: Wynne PM, Vine JH, Amiet RG. Protopine alkaloids in horse urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2004 Nov 5;811(1):85-91. PubMed PMID: 15458726.
7: Georgieva L, Ivanov I, Marchev A, Aneva I, Denev P, Georgiev V, Pavlov A. Protopine production by fumaria cell suspension cultures: effect of light. Appl Biochem Biotechnol. 2015 May;176(1):287-300. doi: 10.1007/s12010-015-1574-6. Epub 2015 Mar 28. PubMed PMID: 25820387.
8: Chen CH, Liao CH, Chang YL, Guh JH, Pan SL, Teng CM. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines. Cancer Lett. 2012 Feb 1;315(1):1-11. doi: 10.1016/j.canlet.2011.09.042. Epub 2011 Oct 8. PubMed PMID: 22033245.
9: Saeed SA, Gilani AH, Majoo RU, Shah BH. Anti-thrombotic and anti-inflammatory activities of protopine. Pharmacol Res. 1997 Jul;36(1):1-7. PubMed PMID: 9368908.
10: Shiomoto H, Matsuda H, Kubo M. Effects of protopine on blood platelet aggregation. II. Effect on metabolic system of adenosine 3',5'-cyclic monophosphate in platelets. Chem Pharm Bull (Tokyo). 1990 Aug;38(8):2320-2. PubMed PMID: 2177684.
11: Paul LD, Springer D, Staack RF, Kraemer T, Maurer HH. Cytochrome P450 isoenzymes involved in rat liver microsomal metabolism of californine and protopine. Eur J Pharmacol. 2004 Feb 6;485(1-3):69-79. PubMed PMID: 14757125.
12: Dou Z, Li K, Wang P, Cao L. Effect of wine and vinegar processing of Rhizoma Corydalis on the tissue distribution of tetrahydropalmatine, protopine and dehydrocorydaline in rats. Molecules. 2012 Jan 18;17(1):951-70. doi: 10.3390/molecules17010951. PubMed PMID: 22258341.
13: Xiao X, Liu J, Hu J, Li T, Zhang Y. Protective effect of protopine on the focal cerebral ischaemic injury in rats. Basic Clin Pharmacol Toxicol. 2007 Aug;101(2):85-9. PubMed PMID: 17651307.
14: Ma H, Wang Y, Guo T, He Z, Chang X, Pu X. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2009 Feb 20;49(2):440-6. doi: 10.1016/j.jpba.2008.11.019. Epub 2008 Nov 27. PubMed PMID: 19121909.
15: He K, Gao JL. Protopine inhibits heterotypic cell adhesion in MDA-MB-231 cells through down-regulation of multi-adhesive factors. Afr J Tradit Complement Altern Med. 2014 Jan 28;11(2):415-24. eCollection 2014. PubMed PMID: 25435628; PubMed Central PMCID: PMC4202652.
16: Zhong M, Huang KL, Zeng JG, Li S, She JM, Li G, Zhang L. Optimization of microwave-assisted extraction of protopine and allocryptopine from stems of Macleaya cordata (Willd) R. Br. using response surface methodology. J Sep Sci. 2010 Jul;33(14):2160-7. doi: 10.1002/jssc.201000085. PubMed PMID: 20533346.
17: Prokopenko Y, Tsyvunin V, Shtrygol' S, Georgiyants V. In Vivo Anticonvulsant Activity of Extracts and Protopine from the Fumaria schleicheri Herb. Sci Pharm. 2015 Dec 6;84(3):547-554. doi: 10.3390/scipharm84030547. PubMed PMID: 28117320; PubMed Central PMCID: PMC5064245.
18: Jiang B, Cao K, Wang R. Inhibitory effect of protopine on K(ATP) channel subunits expressed in HEK-293 cells. Eur J Pharmacol. 2004 Dec 15;506(2):93-100. PubMed PMID: 15588728.
19: Yan TQ, Yang YF, Ai TM. [Determination of protopine and isocorydine in root of Dactylicapnos scandens by HPLC]. Zhongguo Zhong Yao Za Zhi. 2004 Oct;29(10):961-3. Chinese. PubMed PMID: 15631083.
20: Capasso A, De Tommasi N, Rastrelli L, De Simone F. New protopine alkaloids from Aristolochia constricta reduce morphine withdrawal in vitro. Phytother Res. 2000 Dec;14(8):653-5. PubMed PMID: 11114008.
PubChem Compound 4970
Last Modified Nov 11 2021
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